An In-depth Technical Guide to the Synthesis and Characterization of 1h-Pyrimido[1,6-c]oxazepine
An In-depth Technical Guide to the Synthesis and Characterization of 1h-Pyrimido[1,6-c]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The fused heterocyclic system, 1h-Pyrimido[1,6-c]oxazepine, is a novel chemical entity with limited direct references in published literature. This guide is constructed based on established synthetic methodologies for analogous pyrimido-oxazepine derivatives and related heterocyclic systems. The experimental protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory conditions.
Introduction
The fusion of pyrimidine and oxazepine rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are well-established as crucial components in a wide array of therapeutic agents, exhibiting diverse biological activities. Similarly, the oxazepine moiety is a privileged structure in drug discovery, often associated with central nervous system activity. The novel 1h-Pyrimido[1,6-c]oxazepine core represents an intriguing target for the development of new chemical entities with potential applications as kinase inhibitors or other therapeutic agents. This document outlines a plausible synthetic approach and details the expected characterization of this novel compound.
Hypothetical Synthesis Pathway
The proposed synthesis of the 1h-Pyrimido[1,6-c]oxazepine core is a multi-step process commencing with a substituted pyrimidine. A plausible synthetic route involves the introduction of a side chain that can undergo intramolecular cyclization to form the seven-membered oxazepine ring.
A potential synthetic strategy is adapted from the synthesis of related pyrimido[1,6-c][1][2]oxazepine derivatives.[1] This involves the initial preparation of a 6-(1-hydroxyalkyl)-pyrimidine intermediate, followed by a cyclization step.
Caption: Hypothetical two-step synthesis of 1h-Pyrimido[1,6-c]oxazepine.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of the 1h-Pyrimido[1,6-c]oxazepine core.
General Experimental Conditions
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 6-(1-Hydroxypropyl)-5-methyl-2,4-dimethoxypyrimidine
This procedure is adapted from the synthesis of a similar intermediate.[1]
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To a solution of 5,6-dimethyl-2,4-dimethoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
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Stir the resulting solution at -78 °C for 1 hour.
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Add freshly distilled oxirane (1.2 eq) to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-(1-hydroxypropyl)-5-methyl-2,4-dimethoxypyrimidine.
Step 2: Synthesis of 10-Methyl-1,2,4,7-tetrahydropyrimido[1,6-c]oxazepine-6,8-dione
This cyclization step is a conceptual adaptation.[1]
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Treat the 6-(1-hydroxypropyl)-5-methyl-2,4-dimethoxypyrimidine (1.0 eq) with paraformaldehyde (2.0 eq) and gaseous hydrogen chloride in an appropriate solvent like dioxane.
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This in-situ formation of a reactive chloromethyl ether intermediate is expected to undergo intramolecular cyclization.
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The reaction mixture is heated to reflux and monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is neutralized with a mild base and extracted with an organic solvent.
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The crude product is then purified by chromatography or recrystallization to yield the target 1h-Pyrimido[1,6-c]oxazepine derivative.
Characterization Data
As no specific data for 1h-Pyrimido[1,6-c]oxazepine is available, the following table summarizes expected and representative characterization data based on analogous structures found in the literature.
| Analysis | Expected/Representative Data | Reference |
| ¹H NMR | Signals corresponding to aromatic pyrimidine protons, methylene protons of the oxazepine ring, and any substituent protons. Chemical shifts for oxazepine ring protons can vary, with methylene protons appearing around δ 4-5 ppm. | [3] |
| ¹³C NMR | Carbon signals for the pyrimidine and oxazepine rings. Carbonyl groups, if present, would appear in the downfield region (δ > 160 ppm). | [3] |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O (lactone/lactam) stretching around 1670-1720 cm⁻¹, C=N stretching around 1590 cm⁻¹, and C-O-C stretching. | [4] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the synthesized derivative. Fragmentation patterns would be indicative of the fused ring structure. | [4] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | N/A |
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and characterization of 1h-Pyrimido[1,6-c]oxazepine is depicted below.
Caption: General workflow for the synthesis and characterization process.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel 1h-Pyrimido[1,6-c]oxazepine core. The proposed synthetic route, based on established methodologies for related heterocyclic systems, offers a viable starting point for researchers in the field. The outlined characterization techniques and expected data will be crucial for the structural elucidation and confirmation of the target compound. The development of synthetic routes to novel fused heterocyclic systems like 1h-Pyrimido[1,6-c]oxazepine is paramount for the continued advancement of medicinal chemistry and drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimido-oxazepine as a versatile template for the development of inhibitors of specific kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
